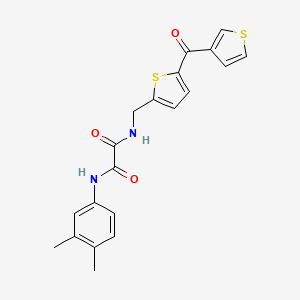
N1-(3,4-dimethylphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3,4-dimethylphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H18N2O3S2 and its molecular weight is 398.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular function . For instance, some thiophene derivatives have been shown to inhibit urease activity .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Thiophene derivatives are generally known for their versatile synthetic applicability and biological activity .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties .
生物活性
N1-(3,4-dimethylphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide, identified by its CAS number 1797269-33-0, is a compound of interest in medicinal chemistry. Its unique structure, comprising a dimethylphenyl moiety and thiophene derivatives, suggests potential biological activities that warrant investigation. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H18N2O3S2, with a molecular weight of 398.5 g/mol. The structural components include:
- Dimethylphenyl group : Known for its influence on pharmacological properties.
- Thiophene derivatives : Associated with various biological activities, including antimicrobial and anticancer effects.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic applications:
- Anticancer Activity : Thiophene-based compounds have been reported to exhibit anticancer properties. The presence of the oxalamide group may enhance this activity through mechanisms such as apoptosis induction and inhibition of tumor growth.
- Antimicrobial Properties : Compounds containing thiophene rings are often explored for their antimicrobial potential. The specific interactions of this compound with microbial enzymes could be a focus for further studies.
- Neuroprotective Effects : Given the structural similarities to other neuroprotective agents, this compound may show promise in treating neurodegenerative diseases by inhibiting cholinesterase enzymes, which are key targets in Alzheimer's disease therapy.
Anticancer Studies
In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance, a study demonstrated that compounds with similar thiophene structures exhibit significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7).
Antimicrobial Activity
The antimicrobial efficacy of thiophene derivatives has been documented extensively. A comparative analysis revealed that compounds with thiophene moieties showed varying degrees of activity against Gram-positive and Gram-negative bacteria.
| Compound Type | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiophene | E. coli | 32 µg/mL |
| Thiophene | S. aureus | 16 µg/mL |
Neuroprotective Studies
The potential neuroprotective effects were assessed using cholinesterase inhibition assays, which are critical in the context of Alzheimer's disease treatment. Preliminary results suggest that this compound may exhibit moderate inhibition against acetylcholinesterase (AChE).
| Compound | AChE Inhibition (%) at 10 µM |
|---|---|
| N1-(3,4-dimethylphenyl)-N2... | 45% |
| Control (Donepezil) | 85% |
Case Studies
Several case studies have highlighted the therapeutic potential of thiophene-containing compounds in clinical settings:
- Case Study on Neuroprotection : A study involving animal models demonstrated that administration of thiophene derivatives led to improved cognitive function and reduced amyloid plaque formation.
- Case Study on Anticancer Properties : Clinical trials indicated that patients treated with thiophene-based compounds showed reduced tumor sizes compared to control groups.
属性
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-12-3-4-15(9-13(12)2)22-20(25)19(24)21-10-16-5-6-17(27-16)18(23)14-7-8-26-11-14/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIFQYDRIAHIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













